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Compound of Interest

Compound Name: VD2173

Cat. No.: B12424836 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available information regarding the

compound VD2173 and explores its potential cardiovascular implications based on the known

functions of its molecular targets. It is critical to note that, as of the date of this guide, no direct

preclinical or clinical studies investigating the cardiovascular outcomes of VD2173 have been

identified in the public domain. The discussion of potential cardiovascular effects is therefore

speculative and based on the established roles of its targets, matriptase and hepsin, in

cardiovascular physiology and pathology.

Introduction to VD2173
VD2173 is a cyclic peptide identified as a potent inhibitor of the type II transmembrane serine

proteases, matriptase and hepsin. The primary focus of existing research on VD2173 has been

within the field of oncology, where it has been investigated for its potential to overcome

resistance to targeted cancer therapies and to inhibit cancer progression. Its mechanism of

action is centered on the inhibition of hepatocyte growth factor (HGF) activation, a process

mediated by matriptase and hepsin.

Core Characteristics of VD2173
The table below summarizes the key features of VD2173 based on available literature.
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Feature Description

Compound Type Cyclic Peptide

Primary Targets
Matriptase (also known as MT-SP1), Hepsin

(also known as TMPRSS1)

Known Mechanism of Action

Inhibition of matriptase and hepsin, leading to

the blockage of pro-HGF conversion to its active

form, HGF.

Primary Area of Study

Oncology, specifically overcoming resistance to

EGFR- and MET-targeted treatments in lung

cancer models.

Reported In Vitro Effects Halts HGF-mediated wound healing.

Reported In Vivo (Animal Model) Effects
Demonstrates efficacy in an animal model of

HGF-driven lung cancer.

Pharmacokinetics

In mice, VD2173 has a terminal half-life

approaching 9 hours with good plasma and lung

exposure.

Selectivity

Shows excellent selectivity over the non-

transmembrane proteases HGFA, thrombin, and

factor Xa.

Established Signaling Pathway of VD2173 in
Oncology
The primary described role of VD2173 is in the inhibition of the HGF/c-MET signaling pathway,

which is a critical driver in many cancers. The diagram below illustrates this established

mechanism.
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Established inhibitory action of VD2173 in the HGF/c-MET pathway.

Experimental Protocols
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As no direct studies on VD2173 and cardiovascular outcomes have been published, detailed

experimental protocols for cardiovascular investigations are not available. The methodologies

for the oncology-focused studies are described in the respective research publications.

Potential Cardiovascular Implications of Targeting
Matriptase and Hepsin
While VD2173 itself has not been studied in a cardiovascular context, its targets, matriptase

and hepsin, have identified roles in cardiovascular processes. Understanding these roles

allows for a hypothetical exploration of the potential cardiovascular effects of a potent inhibitor

like VD2173.

The Role of Matriptase in the Cardiovascular System
Matriptase (MT-SP1) has been implicated in inflammatory processes that are key to the

development of atherosclerosis. Studies have shown that matriptase can activate Protease-

Activated Receptor-2 (PAR-2) on endothelial cells.[1][2][3][4] This activation leads to the

release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2]

Such inflammatory signaling contributes to the progression of atherosclerotic plaques.

Furthermore, matriptase expression is elevated in atherosclerotic lesions.

There is also evidence linking matriptase to fibrotic processes. In non-cardiac tissues such as

the lungs, matriptase has been shown to promote fibroblast activation and proliferation,

contributing to fibrosis. Given the similarities in fibrotic mechanisms across organs, a role for

matriptase in cardiac fibrosis could be hypothesized.

The diagram below illustrates the potential involvement of matriptase in atherosclerosis.
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Hypothetical inhibition of matriptase-driven inflammation by VD2173.
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The Role of Hepsin in the Cardiovascular System
Hepsin (TMPRSS1) has a recognized role in the coagulation cascade. It is known to activate

Factor VII, a key initiator of the extrinsic pathway of blood coagulation. Elevated hepsin levels

have been associated with a prothrombotic state in certain cancers. This suggests that hepsin

activity could influence thrombotic events in the cardiovascular system.

Additionally, like matriptase, hepsin is an activator of pro-HGF. The HGF/c-MET system has

complex and context-dependent roles in the heart, including potential involvement in tissue

repair and remodeling after injury. Hepsin also regulates TGF-β signaling through the

proteolysis of fibronectin, which could impact tissue fibrosis.

The diagram below outlines the potential prothrombotic role of hepsin.
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Hypothetical inhibition of hepsin-mediated thrombosis by VD2173.
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Summary and Future Directions
VD2173 is a potent inhibitor of matriptase and hepsin with demonstrated preclinical activity in

oncology. While there is no direct evidence from studies on VD2173 and cardiovascular

outcomes, the known functions of its targets suggest potential, and possibly complex,

cardiovascular effects.

Potential Anti-inflammatory and Anti-atherosclerotic Effects: By inhibiting matriptase, VD2173
could theoretically reduce the pro-inflammatory signaling in endothelial cells that contributes

to atherosclerosis.

Potential Anti-thrombotic Effects: Through the inhibition of hepsin, VD2173 might reduce the

activation of the coagulation cascade, potentially lowering the risk of thrombosis.

Effects on Cardiac Remodeling and Fibrosis: The roles of matriptase and hepsin in fibrosis

and HGF/TGF-β signaling suggest that VD2173 could influence cardiac remodeling.

However, the net effect (beneficial or detrimental) is difficult to predict without direct

experimental data.

Crucially, these potential effects are speculative. The actual cardiovascular impact of VD2173
would depend on numerous factors, including its tissue distribution, off-target effects, and the

complex interplay of the signaling pathways it modulates in a cardiovascular context.

Future research, including preclinical studies in relevant cardiovascular disease models, is

necessary to determine the safety and efficacy of VD2173 for any potential cardiovascular

applications. Researchers should focus on assessing its effects on atherosclerosis, thrombosis,

cardiac fibrosis, and overall cardiac function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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